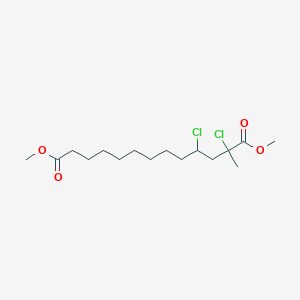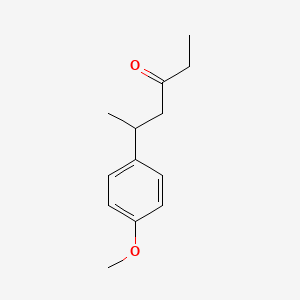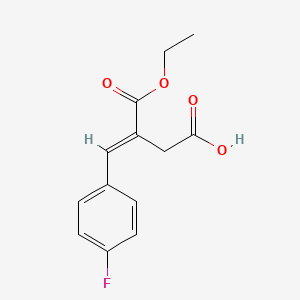
(E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid is an organic compound characterized by the presence of an ethoxycarbonyl group, a fluorophenyl group, and a butenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions . The reaction generally requires a palladium catalyst, a boron reagent, and appropriate reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and appropriate solvents.
Major Products
Wissenschaftliche Forschungsanwendungen
(E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which (E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating biochemical pathways, and influencing cellular processes. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other ethoxycarbonyl-substituted butenoic acids and fluorophenyl derivatives. Examples include:
- (E)-3-ethoxycarbonyl-4-phenylbut-3-enoic acid
- (E)-3-ethoxycarbonyl-4-(4-chlorophenyl)but-3-enoic acid
Uniqueness
(E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C13H13FO4 |
|---|---|
Molekulargewicht |
252.24 g/mol |
IUPAC-Name |
(E)-3-ethoxycarbonyl-4-(4-fluorophenyl)but-3-enoic acid |
InChI |
InChI=1S/C13H13FO4/c1-2-18-13(17)10(8-12(15)16)7-9-3-5-11(14)6-4-9/h3-7H,2,8H2,1H3,(H,15,16)/b10-7+ |
InChI-Schlüssel |
LAXFCALFWVVOEM-JXMROGBWSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)F)/CC(=O)O |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)F)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


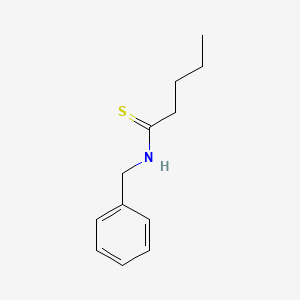

![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)
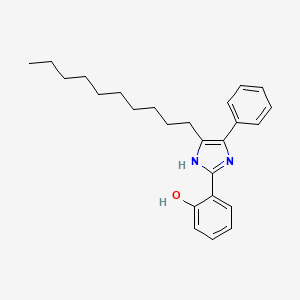


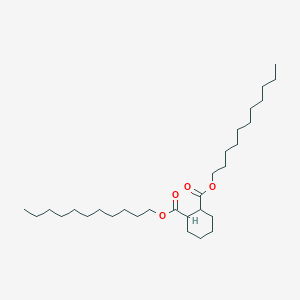
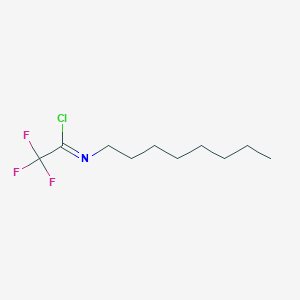

![3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine](/img/structure/B14269135.png)
![1-Benzyl-2-[(benzyloxy)methyl]piperidine](/img/structure/B14269137.png)

